2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
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Overview
Description
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H5F2NO2S2. It is an important intermediate used in the synthesis of various pharmaceuticals, pesticides, and other fine chemicals . The compound is known for its unique chemical properties, which make it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole can be synthesized from 2-mercaptobenzothiazole through a series of chemical reactions. One common method involves the reaction of 2-mercaptobenzothiazole with difluoromethyl sulfone under specific conditions . The reaction typically requires the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the production of pharmaceutical drugs.
Industry: The compound is used in the manufacture of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethylthio)benzothiazole
- 2-Chlorobenzothiazole
- 2-Mercaptobenzothiazole
Uniqueness
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it valuable for various applications compared to its analogs .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGYNFSRWBSDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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